Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate
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Overview
Description
Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is a vital reagent used in biomedical research . It is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression .
Synthesis Analysis
This compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .Molecular Structure Analysis
The molecular formula of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is C8H4BrClKNO4S . The molecular weight is 364.64 .Chemical Reactions Analysis
The compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis
The molecular weight of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is 364.64 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Sulfatase Substrate
This compound is often used as a sulfatase substrate . Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, a critical process in the metabolism of sulfur. The use of this compound allows researchers to study the activity of these enzymes in various biological systems .
Biomedical Research
“5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is a vital reagent used in biomedical research . It can be used in a variety of experimental setups, contributing to our understanding of biological processes and the development of new therapeutic strategies .
β-Galactosidase Activity Detection
This compound is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression . β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, and its activity can be a useful marker in many biological research contexts .
Histochemistry
In histochemistry , the compound is used to detect the activity of β-galactosidase . Histochemistry is the study of the chemical composition of cells and tissues, and this compound can help visualize areas where β-galactosidase is active .
Bacteriology
In the field of bacteriology , “5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is used to detect β-galactosidase activity . This can be particularly useful in studying bacterial gene expression and understanding the role of β-galactosidase in bacterial metabolism .
Drug Discovery
The compound’s role in detecting β-galactosidase activity also makes it valuable in drug discovery . By monitoring the activity of this enzyme, researchers can gain insights into the effects of potential therapeutic compounds .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is the sulfatase enzyme . Sulfatases play a crucial role in the modification of sulfate esters, a process that is vital for various biological activities.
Mode of Action
5-Bromo-4-chloro-3-indolyl sulfate potassium salt acts as a substrate for the sulfatase enzyme . The enzyme cleaves the sulfate group from the substrate, resulting in the formation of a product that can be easily detected, aiding in the study of the enzyme’s activity .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt primarily affects the sulfatase pathway . The cleavage of the sulfate group is a key step in this pathway, influencing various downstream effects. The exact downstream effects can vary depending on the specific sulfatase enzyme and the biological context.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it could have good bioavailability
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt by sulfatase enzymes results in the formation of a detectable product . This allows for the visual identification of enzymatic activity, aiding in the treatment of various diseases including cancer and genetic disorders .
Safety and Hazards
Future Directions
Indole derivatives, such as Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBCMDYPZGTEU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClKNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635399 |
Source
|
Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
CAS RN |
6578-07-0 |
Source
|
Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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